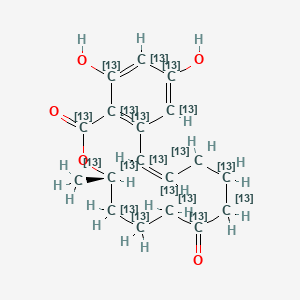
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 is a complex organic molecule It features a benzoxacyclotetradecin core with multiple hydroxyl groups and a methyl-13C label
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of the core structure: This may involve cyclization reactions and the use of protecting groups to ensure selective functionalization.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Methyl-13C labeling: Incorporation of the 13C label using isotopically labeled reagents.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Tosyl chloride, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while reduction of carbonyl groups would yield hydroxyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a probe for studying drug metabolism.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The 13C label allows for detailed studies using techniques like NMR spectroscopy to elucidate these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but without the 13C label.
(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but with different isotopic labeling.
Uniqueness
The uniqueness of (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 lies in its specific isotopic labeling, which allows for detailed mechanistic studies using advanced spectroscopic techniques. This makes it a valuable tool in both fundamental research and applied sciences.
Eigenschaften
Molekularformel |
C18H22O5 |
|---|---|
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
(4S,12Z)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 |
InChI-Schlüssel |
MBMQEIFVQACCCH-DIPLVQNKSA-N |
Isomerische SMILES |
[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


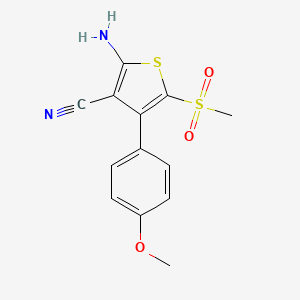
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)

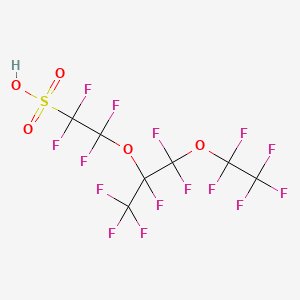
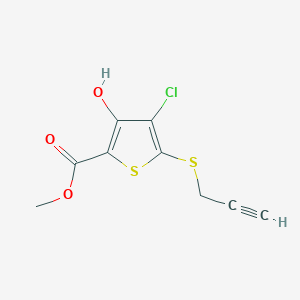
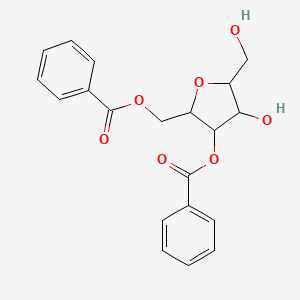
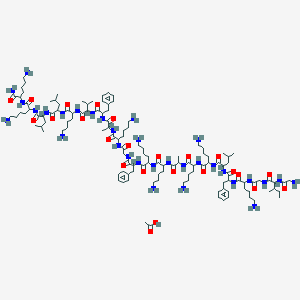
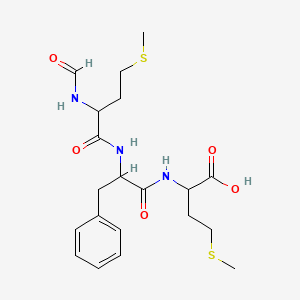
![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)


![Propanamide, 2-bromo-N-[4-[[(3,5-dichlorophenyl)amino]sulfonyl]phenyl]-](/img/structure/B15089234.png)
![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)
